molecular formula C9H13N3S B1271297 N-benzyl-1-methylhydrazinecarbothioamide CAS No. 21076-23-3

N-benzyl-1-methylhydrazinecarbothioamide

Cat. No. B1271297
CAS RN: 21076-23-3
M. Wt: 195.29 g/mol
InChI Key: HIAIXBMYEIAKJX-UHFFFAOYSA-N
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Description

N-benzyl-1-methylhydrazinecarbothioamide is a chemical compound with the molecular formula C9H13N3S and a molecular weight of 195.285 . It is used for research purposes .

Scientific Research Applications

Synthesis and Characterization

N-benzyl-1-methylhydrazinecarbothioamide and its derivatives have been synthesized and characterized, providing insights into their chemical structure and properties. For instance, Abdel‐Rhman et al. (2019) synthesized complexes of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide with metals like Co(II), Ni(II), Cu(II), and Zn(II), revealing their semi-conducting nature and cytotoxic effects against cancer cell lines (Abdel‐Rhman et al., 2019). Thirunarayanan et al. (2017) studied the synthesis and antibacterial activity of substituted benzylidene-N-methylhydrazinecarbothioamides, highlighting their potential as antibacterial agents (Thirunarayanan et al., 2017).

Chemosensor Development

Research by Mohan et al. (2020) focused on using N-methylhydrazinecarbothioamide derivatives as chemosensors for detecting Cu2+ ions, demonstrating their utility in environmental monitoring (Mohan et al., 2020).

Anticancer and Antioxidant Activities

Several studies have explored the anticancer and antioxidant potentials of N-benzyl-1-methylhydrazinecarbothioamide derivatives. Ahmad et al. (2018) synthesized derivatives showing inhibition against monoamine oxidases, potentially useful in cancer treatment (Ahmad et al., 2018). Mohamed et al. (2022) reported on new benzene sulfonamide drugs with anticancer effects against breast carcinoma cells (Mohamed et al., 2022).

Neurological Applications

Tripathi and Kumar (2013) explored the anticonvulsant activity of N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, indicating potential applications in treating epilepsy (Tripathi & Kumar, 2013).

Corrosion Inhibition

N-benzyl-1-methylhydrazinecarbothioamide derivatives have been studied for their corrosion inhibition properties. Singh et al. (2021) and Zaidon et al. (2021) examined their effectiveness in preventing metal corrosion, useful in industrial applications (Singh et al., 2021), (Zaidon et al., 2021).

properties

IUPAC Name

1-amino-3-benzyl-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S/c1-12(10)9(13)11-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAIXBMYEIAKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NCC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368309
Record name N-benzyl-1-methylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-methylhydrazinecarbothioamide

CAS RN

21076-23-3
Record name N-benzyl-1-methylhydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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